Nky80

Adenylyl Cyclase Isoform Selectivity cAMP Signaling

NKY80 is a non-nucleoside quinazolinone that serves as a non-competitive adenylyl cyclase inhibitor with a defined, quantitated isoform selectivity profile: IC50 = 8.3 µM (AC5), 132 µM (AC3), 1.7 mM (AC2) – a 210-fold window. This differential inhibition enables tissue-selective modulation of AC catalytic activity in heart and lung preparations, and complete blockade of BAPTA-AM-stimulated cAMP/renin release in juxtaglomerular cells at 20 µM. Unlike P-site inhibitors (SQ22,536, vidarabine), its allosteric mechanism avoids direct competition with ATP/forskolin. For assay reproducibility, substitution with alternative AC inhibitors is strongly contraindicated without quantitative re-validation.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 299442-43-6
Cat. No. B1679023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNky80
CAS299442-43-6
SynonymsNKY80;  NKY 80;  NKY-80.
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1C(CC(=O)C2=CN=C(N=C21)N)C3=CC=CO3
InChIInChI=1S/C12H11N3O2/c13-12-14-6-8-9(15-12)4-7(5-10(8)16)11-2-1-3-17-11/h1-3,6-7H,4-5H2,(H2,13,14,15)
InChIKeySOJUSNIBPPMLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NKY80 (CAS 299442-43-6) Differential Procurement Guide: Adenylyl Cyclase Isoform Selectivity


NKY80 is a non-nucleoside quinazolinone small molecule that functions as a non-competitive inhibitor of adenylyl cyclase (AC) isoforms, with a primary application in modulating cAMP signaling pathways in cardiovascular and pulmonary research . Identified through a virtual screen of over 850,000 compounds [1], NKY80 is characterized by its differential isoform selectivity profile across AC type V, III, and II, with its procurement value residing specifically in its defined quantitative isoform inhibition pattern rather than absolute potency against a single target .

Why AC5 Inhibitor Procurement Requires NKY80-Specific Validation


Generic substitution among adenylyl cyclase inhibitors is contraindicated due to substantial differences in isoform selectivity, potency, and mechanism of action that directly impact experimental outcomes. Compounds such as SQ22,536, vidarabine (Ara-A), and the newer C90 exhibit distinct inhibition profiles across the nine membrane-bound AC isoforms [1]. Notably, NKY80 and SQ22,536 have been shown to possess pharmacologically relevant affinity for adenosine A1 and A2A receptors, introducing potential off-target signaling that alternative inhibitors may not exhibit [2]. The assumption of functional equivalence without quantitative validation introduces uncontrolled variables in cAMP-dependent assays, necessitating compound-specific verification [1].

NKY80 (CAS 299442-43-6) Quantified Differential Evidence Matrix


NKY80 Isoform Selectivity Profile: AC5 vs. AC2 and AC3

NKY80 exhibits a differential isoform inhibition profile across AC5, AC3, and AC2, with a 210-fold selectivity for AC5 over AC2 [1]. In the presence of Gsα GTPγS-forskolin, IC50 values are 8.3 µM for AC5, 132 µM for AC3, and 1.7 mM for AC2 .

Adenylyl Cyclase Isoform Selectivity cAMP Signaling

NKY80 vs. SQ22,536: cAMP Inhibition in Cellular Context

In a head-to-head cellular assay, both NKY80 and SQ22,536 at 1 µM significantly reduced TPEN-induced cAMP levels in Pkd2-KO and Pkd2/AC6-KO cystic cholangiocytes [1]. Both compounds produced comparable cAMP suppression (p<.0001 vs. TPEN-treated cells), indicating functional equivalence at this concentration in this specific cellular context [1].

cAMP Assay Adenylyl Cyclase Inhibitor Cellular Signaling

NKY80 vs. C90: Comparative AC5 Inhibitory Potency

The novel AC5 inhibitor C90 exhibits substantially greater potency (IC50 = 30 nM) than NKY80 (IC50 = 8.3 µM) . C90's IC50 is approximately 277-fold lower than NKY80's, establishing C90 as the more potent AC5 inhibitor . C90 also demonstrates >5-fold selectivity over AC2 and AC6 subtypes .

AC5 Inhibitor Potency Comparison Cardioprotection

NKY80 vs. Vidarabine: AC5 Selectivity Assessment

Vidarabine has been proposed as an AC5 inhibitor with cardioprotective effects, but a comprehensive assessment concluded that vidarabine is neither a potent nor a selective AC5 inhibitor [1]. In contrast, NKY80 demonstrates a defined 210-fold selectivity for AC5 over AC2 [2].

AC5 Inhibitor Selectivity Vidarabine

NKY80 Functional Validation: cAMP and Renin Release Blockade in JG Cells

In primary cultures of mouse juxtaglomerular cells, NKY80 (20 µM; 2 hours) completely blocked BAPTA-AM-stimulated cAMP formation and renin release [1]. BAPTA-AM stimulated cAMP from 3.49±0.70 to 10.09±0.81 pmol/mL per mg protein (P<0.002) and renin release from 1001.8±81.5 to 1648.0±139.1 ng angiotensin I/mL/h per mg protein (P<0.01); NKY80 fully reversed these increases [1].

Renin Release Juxtaglomerular Cells cAMP

NKY80 Off-Target Liability: Adenosine Receptor Affinity

NKY80 exhibits pharmacologically relevant binding affinity for adenosine A1 and A2A receptors, a property shared with SQ22,536 but not necessarily with other AC inhibitors [1]. This off-target interaction introduces potential confounding variables in assays where adenosine receptor signaling may influence outcomes [1].

Off-Target Effects Adenosine Receptors Selectivity

NKY80 (CAS 299442-43-6) Evidence-Based Research Application Scenarios


Cardiac and Pulmonary cAMP Signaling Dissection

NKY80's tissue-selective modulation of AC catalytic activity in heart and lung tissues makes it suitable for ex vivo studies requiring differential AC5/6 inhibition without complete AC blockade. Researchers can employ NKY80 at concentrations around 8-20 µM to inhibit AC5 while minimizing effects on AC2 and AC3, as established by its isoform selectivity profile [1].

Renin-Angiotensin System Mechanistic Studies

The demonstrated ability of NKY80 (20 µM) to completely block BAPTA-AM-stimulated cAMP formation and renin release in isolated juxtaglomerular cells [2] validates its use in renal physiology experiments focused on the calcium-AC5-cAMP-renin signaling axis.

Comparative AC Inhibitor Studies Requiring Defined Selectivity

For studies comparing the effects of different AC inhibitors (e.g., NKY80 vs. SQ22,536), NKY80 provides a well-characterized selectivity profile (210-fold AC5/AC2) [1] and defined cellular activity [3]. Its non-nucleoside quinazolinone structure distinguishes it mechanistically from P-site inhibitors like SQ22,536 and vidarabine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nky80

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.